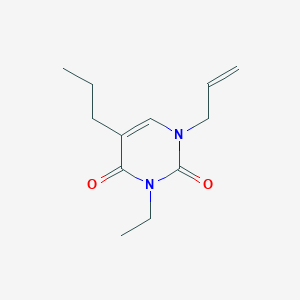

Uracil, 1-allyl-3-ethyl-5-propyl-

Description

Uracil, 1-allyl-3-ethyl-5-propyl- (IUPAC name: 3-ethyl-1-prop-2-enyl-5-propylpyrimidine-2,4-dione) is a substituted uracil derivative with the molecular formula C₁₂H₁₈N₂O₂ and SMILES notation CCCC1=CN(C(=O)N(C1=O)CC)CC=C . This compound features:

- 1-allyl group: A propenyl substituent at the N1 position.

- 3-ethyl group: An ethyl chain at the N3 position.

- 5-propyl group: A propyl chain at the C5 position.

It is primarily used as a biochemical or pharmaceutical intermediate, as indicated by its commercial availability from suppliers like Hangzhou Jhechem Co. Ltd. . No direct literature or patent data exists for this compound, necessitating comparisons with structurally related uracil derivatives to infer its properties .

Propriétés

Numéro CAS |

21667-26-5 |

|---|---|

Formule moléculaire |

C12H18N2O2 |

Poids moléculaire |

222.28 g/mol |

Nom IUPAC |

3-ethyl-1-prop-2-enyl-5-propylpyrimidine-2,4-dione |

InChI |

InChI=1S/C12H18N2O2/c1-4-7-10-9-13(8-5-2)12(16)14(6-3)11(10)15/h5,9H,2,4,6-8H2,1,3H3 |

Clé InChI |

JNMBGUGJRUVDOZ-UHFFFAOYSA-N |

SMILES canonique |

CCCC1=CN(C(=O)N(C1=O)CC)CC=C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of uracil derivatives, including Uracil, 1-allyl-3-ethyl-5-propyl-, typically involves the alkylation of uracil at specific positions. One common method is the microwave-assisted N-allylation of uracil, which uses allyl bromide as the alkylating agent. This method is efficient, providing high yields and short reaction times . The reaction is carried out in a homogeneous system using sodium methylsulfinylmethylide in DMSO as the deprotonating agent .

Industrial Production Methods

Industrial production of uracil derivatives often involves large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The specific conditions for the industrial production of Uracil, 1-allyl-3-ethyl-5-propyl- would depend on the desired purity and yield, as well as the availability of starting materials and reagents.

Analyse Des Réactions Chimiques

Types of Reactions

Uracil, 1-allyl-3-ethyl-5-propyl- can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include alkyl halides for alkylation reactions and acyl chlorides for acylation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Uracil, 1-allyl-3-ethyl-5-propyl- could yield hydroxylated derivatives, while reduction could yield fully saturated derivatives.

Applications De Recherche Scientifique

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It can be used in studies of nucleic acid interactions and enzyme activity.

Medicine: It may have potential as an antiviral or anticancer agent, similar to other uracil derivatives.

Industry: It can be used in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of Uracil, 1-allyl-3-ethyl-5-propyl- would depend on its specific interactions with biological targets. For example, if it acts as an antiviral agent, it may inhibit viral replication by interfering with nucleic acid synthesis. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares 1-allyl-3-ethyl-5-propyluracil with analogous uracil derivatives:

Key Observations :

- Collision Cross Section (CCS): The ethyl group at N3 in the target compound increases CCS compared to its methyl-substituted analog (150.7 vs.

Q & A

Q. Procedure :

- Synthesize derivatives with varying substituents.

- Measure reaction rates/yields under each condition.

- Use ANOVA to identify significant interactions. This approach isolates steric and electronic contributions to reactivity .

Advanced: How can conflicting data in the catalytic activity or stability of 1-allyl-3-ethyl-5-propyluracil complexes be resolved through theoretical and methodological frameworks?

Methodological Answer:

- Theoretical Reconciliation : Link experimental observations to density functional theory (DFT) calculations (e.g., Gibbs free energy of activation) to validate proposed reaction mechanisms .

- Methodological Revisions :

Advanced: What role do computational models play in predicting interaction mechanisms of 1-allyl-3-ethyl-5-propyluracil with biological targets, and how can AI enhance these simulations?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate binding affinities with enzymes (e.g., thymidylate synthase) using force fields like AMBER or CHARMM.

- AI Integration :

Advanced: How can researchers design experiments to resolve contradictions in the regioselectivity of 1-allyl-3-ethyl-5-propyluracil derivatives under varying catalytic conditions?

Methodological Answer:

- Controlled Variable Testing :

- Fix solvent and temperature while varying catalysts (e.g., Pd/C vs. Raney Ni).

- Use isotopic labeling (²H or ¹³C) to track reaction pathways via NMR or MS.

- Data Triangulation : Combine kinetic studies, crystallographic data, and computational modeling to identify dominant mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.